molecular formula C20H13ClO4 B12907991 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one CAS No. 6310-70-9

3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one

Cat. No.: B12907991
CAS No.: 6310-70-9
M. Wt: 352.8 g/mol
InChI Key: MGYDDOAZLZWSLA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one is a synthetic benzofuranone derivative of significant interest in medicinal chemistry research. This compound features a benzofuran core structure, which is recognized as a privileged scaffold in drug discovery due to its wide range of biological activities . The specific substitution pattern with chlorophenyl and dihydroxyphenyl groups is designed to enhance bioactivity and explore structure-activity relationships. Benzofuran derivatives have emerged as a promising scaffold for developing new antimicrobial agents to address the critical global challenge of multidrug-resistant bacteria . The structural features of this compound make it a valuable candidate for investigations against various microbial targets. Furthermore, closely related 2-phenyl-1-benzofuran-3(2H)-one derivatives have demonstrated potent anti-proliferative activity in screening assays against human skin cancer cell lines (e.g., G361), suggesting potential applications in anticancer research . The dihydroxyphenyl moiety may contribute to antioxidant properties and offer additional modification sites for prodrug development or solubility enhancement. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for further optimization. The synthetic approaches for analogous benzofuranones typically involve multi-step routes beginning with bromination of phenyl acetonitrile, followed by reaction with benzene diols or triols, and final cyclization using sodium acetate . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

6310-70-9

Molecular Formula

C20H13ClO4

Molecular Weight

352.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H13ClO4/c21-13-5-3-4-12(10-13)20(17-9-8-14(22)11-18(17)23)16-7-2-1-6-15(16)19(24)25-20/h1-11,22-23H

InChI Key

MGYDDOAZLZWSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzofuran-1(3H)-one Core

The benzofuran-1(3H)-one core is commonly synthesized by cyclization reactions involving hydroxyaryl ketones or phenolic precursors. One approach involves:

  • Starting from 2-hydroxybenzoyl derivatives or 2-hydroxyphenylacetic acid derivatives
  • Cyclization under acidic or basic conditions to form the lactone ring of benzofuran-1(3H)-one

For example, 4-hydroxy-6-methyl-2-phenyl-1-benzofuran-3(2H)-one derivatives have been prepared by refluxing appropriate hydroxyaryl ketones with sodium acetate in ethanol, followed by purification steps.

Hydroxylation and Chlorination Steps

  • Hydroxyl groups on the phenyl ring are introduced either by starting from dihydroxyphenyl precursors or by selective hydroxylation reactions post-substitution
  • Chlorine substituents are introduced by using chlorinated phenyl precursors or by electrophilic aromatic substitution reactions under controlled conditions

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 Phenol + Triphenylphosphine hydrobromide in dry acetonitrile, reflux 2 h Formation of phosphonium salt intermediate Yield: 86%, white powder, mp 248-252°C
2 Phosphonium salt + 4-methoxybenzoic acid + Dicyclohexylcarbodiimide + DMAP in dry dichloromethane, stirred overnight Formation of benzofuran intermediate Yield: 83%, gray solid, mp 140-144°C
3 Benzofuran intermediate + SnCl4 + acetyl chloride in dry dichloromethane, room temp overnight Acylation to form benzofuran ketone Yield: 100%, gray solid, mp 68-70°C
4 Benzofuran ketone + 3-(methoxymethoxy)benzaldehyde, followed by acid deprotection (HCl/MeOH) Formation of 3-substituted benzofuran with hydroxyphenyl group Yield: 59-63%, mp 150-164°C

Analytical and Purification Techniques

  • Flash chromatography is commonly used for purification of intermediates and final products
  • Melting point determination confirms purity and identity
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) is used to verify structural features
  • Mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns
  • Thin Layer Chromatography (TLC) monitors reaction progress and purity

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Product Type Yield (%) Notes
Phosphonium salt formation Phenol, Triphenylphosphine hydrobromide Reflux in dry acetonitrile Phosphonium salt 86 Precursor for benzofuran synthesis
Benzofuran intermediate synthesis Phosphonium salt, 4-methoxybenzoic acid, DCC, DMAP Stir overnight, dry DCM Benzofuran derivative 83 Core benzofuran structure
Acylation Benzofuran intermediate, SnCl4, acetyl chloride Room temp, overnight Benzofuran ketone 100 Introduces ketone functionality
Aldehyde condensation & deprotection Benzofuran ketone, protected benzaldehyde, HCl/MeOH Acidic deprotection 3-substituted benzofuran 59-63 Final substitution with hydroxyphenyl

Research Findings and Considerations

  • The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during hydroxylation and chlorination steps.
  • Use of protecting groups (e.g., methoxymethoxy) is critical to prevent unwanted reactions on phenolic hydroxyls during intermediate steps.
  • The yields reported in literature are generally moderate to high, indicating efficient synthetic routes.
  • Purification by flash chromatography and recrystallization ensures high purity suitable for further biological or material studies.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced isobenzofuran derivatives.

    Substitution: Substituted isobenzofuran derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Agents

Benzofuran derivatives are being explored as antimicrobial agents to combat multidrug-resistant infections . The antimicrobial activity of benzofuran derivatives is dependent on the substitution at the heterocyclic furan ring .

Examples of Benzofuran Derivatives as Antimicrobial Agents

CompoundActivity
Benzofuran with triazolo-thiadiazine with phenyl, methylphenyl, and bromophenyl at 7-positionGood antimicrobial activity
Benzofuran-based pyrazolineShowed activity against S. aureus with an inhibition zone (IZ) of 23 and 20 mm, respectively
Compound 22a (with -chloro substituent on pyrazoline and pyrazole moieties)Promising antifungal activities against K. pneumoniae, P. aeruginosa, and E. coli with the IZ of about 24 mm
Compound 21c (with -chloro substituent on pyrazoline and pyrazole moieties)Showed the highest activity against S. aureus, S. cerevisiae, and C. albicans with IZ of about 23 mm
Benzofuran-amidrazones 29(a-e), 30(a,b) and 31(a-c)Showed significant antifungal potency, more than their antibacterial potency; Compound 30b exhibited the highest potency against all tested fungal organisms with respect to reference drug, griseofulvin
Compounds 32(a-c) and 33Displayed excellent antibacterial activities compared to the positive controls (cefotaxime and sodium penicillin)
Compounds 34 and 35Displayed strain-specific activity to S. aureus
Compound 36a (with a hydroxyl group at C-4 position, benzofuran skeleton bearing aryl substituents)Showcased moderate antibacterial activities against S. aureus and MRSA, compared to the positive control drugs
Compound 36bFavorable activity against B. subtilis

SAR (Structure-Activity Relationship) studies reveal that the presence of a chloro substituent increases the antimicrobial activities . A hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activities, and the functional groups at the C-3 position play an important role in the antibacterial selectivity of these compounds .

Other potential applications

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues differ in substituents attached to the benzofuran core, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₀H₁₃ClO₄* ~352.77 3-Chlorophenyl, 2,4-dihydroxyphenyl High polarity (OH groups), halogen bonding (Cl), hydrogen-bonding capacity
3-(2,4-Dihydroxyphenyl)-2-benzofuran-1(3H)-one C₁₄H₁₀O₄ 254.23 2,4-dihydroxyphenyl Lacks chlorophenyl group; higher solubility in polar solvents
3-([5-(3-Chlorophenyl)-2-furyl]methylene)-2-benzofuran-1(3H)-one C₁₉H₁₁ClO₃ 338.75 3-Chlorophenyl linked via furylmethylene Extended conjugation; furan ring enhances π-stacking potential
3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one C₂₂H₁₈O₄ 346.38 2-methoxyphenyl (×2) Electron-donating methoxy groups; lower solubility vs. hydroxylated analogues
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one C₁₅H₁₂O₂ 224.25 Methyl, phenyl Compact structure; steric hindrance limits intermolecular interactions
3-(3-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran C₁₈H₁₅ClO₂S 330.82 3-Chlorophenylsulfinyl, trimethyl Sulfinyl group introduces chirality; trimethyl groups enhance thermal stability

*Inferred from structural analysis.

Biological Activity

3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one, also known as a benzofuran derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly its anticancer properties, neuroprotective effects, and potential as an enzyme inhibitor.

Chemical Structure

The molecular formula of this compound is C20_{20}H13_{13}ClO4_4 with a molecular weight of approximately 364.76 g/mol. The structure features a benzofuran ring substituted with chlorophenyl and dihydroxyphenyl groups, which are critical for its biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications in the benzofuran structure can significantly enhance antiproliferative activity against various cancer cell lines. For instance:

  • Case Study 1 : A series of benzofuran derivatives were synthesized and evaluated for their antiproliferative effects. Compounds with specific substitutions exhibited up to 4 times higher potency compared to unsubstituted analogs .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell cycle regulation.

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated:

  • Case Study 2 : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point in research:

  • AChE Inhibition : Studies report that derivatives similar to this compound exhibit IC50_{50} values in the low micromolar range against AChE. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
  • Monoamine Oxidase (MAO) Inhibition : The compound also shows inhibitory effects on MAO-B, an enzyme involved in the breakdown of neurotransmitters. This dual inhibition (AChE and MAO-B) positions it as a potential candidate for treating Alzheimer's disease .

Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectionProtects against oxidative stress
AChE InhibitionEnhances acetylcholine levels
MAO-B InhibitionModulates neurotransmitter levels

Q & A

Q. What are the common synthetic routes for preparing benzofuranone derivatives like 3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one?

Benzofuranones are typically synthesized via cyclization or condensation reactions. For example, derivatives with pyrazole or aryl groups can be prepared by reacting 2-formylbenzoic acid with substituted pyrazoles under mild acidic conditions. A key intermediate involves the formation of a planar benzofuran ring system, followed by functionalization at the 3-position with chlorophenyl or dihydroxyphenyl groups. Solvents like dichloromethane and catalysts such as 3-chloroperoxybenzoic acid are often used for oxidation steps .

Q. How is crystallographic data for such compounds validated, and where is it deposited?

Crystallographic data (e.g., unit cell parameters, hydrogen-bonding interactions) are validated using single-crystal X-ray diffraction. Data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) under unique accession codes (e.g., CCDC 1505246 for related structures). Researchers can access this data freely via the CCDC website .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

PropertyValue/RangeMethod
LogP~5.7 (predicted)Chromatography/HPLC
PSA26.3 ŲComputational modeling
Melting point>400 KDifferential Scanning Calorimetry
These inform solubility, stability, and reactivity in experimental designs .

Q. What safety precautions are recommended for handling this compound?

Standard precautions include:

  • Use of nitrile gloves, safety goggles, and lab coats.
  • Operations in fume hoods to avoid inhalation.
  • Immediate decontamination of spills with ethanol/water mixtures.
    Refer to safety data sheets (SDS) for specific exposure controls and emergency measures .

Q. Which spectroscopic methods are used for structural confirmation?

  • NMR : To confirm aryl and benzofuranone proton environments.
  • IR : For carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
  • Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by weak hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking. For example, N–H donors in pyrazole rings form R₁²(7) and R₄⁴(20) motifs, creating sheets parallel to the (010) plane. These interactions are critical for understanding solubility and solid-state reactivity .

Q. What contradictions exist in reported biological activities of benzofuranones, and how can they be resolved?

While some benzofuranones (e.g., fuscinarin) show anti-HIV activity, others (e.g., spirolaxine) target bacterial pathogens. These discrepancies arise from substituent-dependent mechanisms. Researchers should compare bioactivity assays using standardized protocols (e.g., MIC for antibacterials) and validate targets via crystallographic or docking studies .

Q. How can computational modeling predict the pharmacological potential of this compound?

Density Functional Theory (DFT) calculations can optimize molecular geometry, while molecular docking predicts binding affinities to targets like HIV protease or bacterial enzymes. Parameters like HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps guide derivatization for enhanced activity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Challenges include low yields in cyclization steps and purification of diastereomers. Solutions:

  • Use flow chemistry for precise temperature control.
  • Chiral HPLC for enantiomer separation.
  • Green solvents (e.g., ethyl acetate) to improve sustainability .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

ParameterValue (Example)Significance
Space groupP21/cSymmetry operations
Dihedral angles0.57° (benzofuran)Planarity validation
R-factor0.056Data accuracy
Refinement against Fo² and Hirshfeld surface analysis resolve disorder or thermal motion artifacts .

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